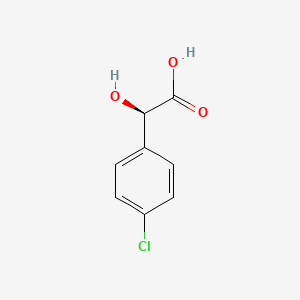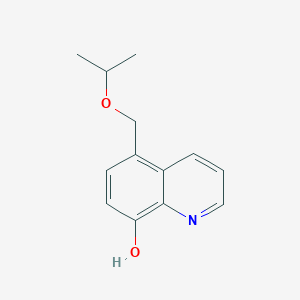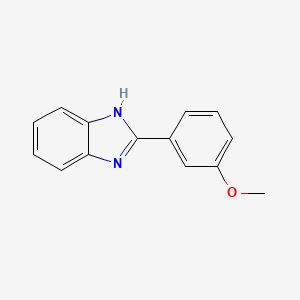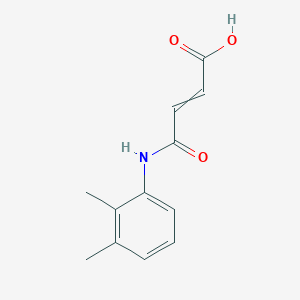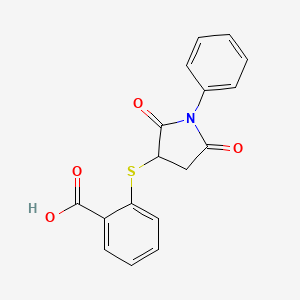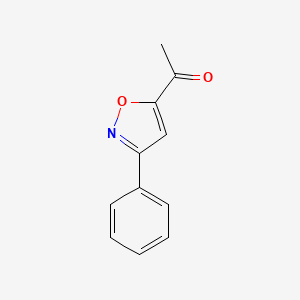
1-(3-Phenylisoxazol-5-yl)ethanone
Descripción general
Descripción
1-(3-Phenylisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.201. It is used in research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone. However, there are methods for the synthesis of similar compounds2.Molecular Structure Analysis
The InChI code for 1-(3-Phenylisoxazol-5-yl)ethanone is 1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H33.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-(3-Phenylisoxazol-5-yl)ethanone.Physical And Chemical Properties Analysis
1-(3-Phenylisoxazol-5-yl)ethanone is a white solid4. It has a boiling point of 103-108°C3.Aplicaciones Científicas De Investigación
1. Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives
- Application Summary : This compound is used in the synthesis of (3-Phenylisoxazol-5-yl)methanol derivatives, which have biological and pharmaceutical properties .
- Methods of Application : An ultrasonic-assisted, one-pot, efficient, convenient procedure has been developed for the synthesis of these derivatives . The synthetic methods possess the advantages of high yield, facile operation process, and shorter reaction time .
- Results or Outcomes : The derivatives have been synthesized in moderate to excellent yields .
2. Therapeutic Expedition of Isoxazole and its Analogs
- Application Summary : Isoxazole, which includes “1-(3-Phenylisoxazol-5-yl)ethanone”, is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
- Methods of Application : Various synthetic strategies have been developed for the synthesis of isoxazole derivatives .
- Results or Outcomes : Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
3. Hepatitis B Virus Inhibitors
- Application Summary : (3-Phenylisoxazol-5-yl)methanimine derivatives, which can be synthesized from “1-(3-Phenylisoxazol-5-yl)ethanone”, have been used as Hepatitis B Virus inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
The compound is classified as a skin corrosive/irritant and serious eye damage/eye irritant. It may cause respiratory irritation5.
Direcciones Futuras
I couldn’t find specific information on the future directions of 1-(3-Phenylisoxazol-5-yl)ethanone.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVRTPQGGXAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370649 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylisoxazol-5-yl)ethanone | |
CAS RN |
2048-69-3 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

